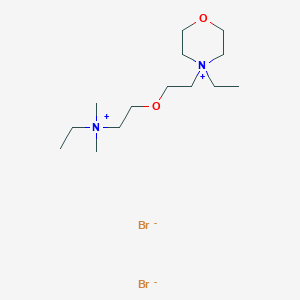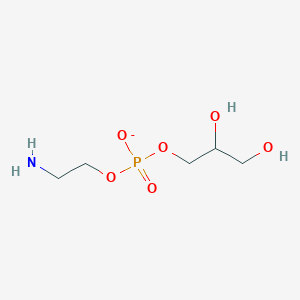![molecular formula C24H26N6O2 B14101176 (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B14101176.png)
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a benzimidazole moiety, and a piperazine ring, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The benzimidazole moiety is then synthesized separately and coupled with the pyrazole intermediate. Finally, the piperazine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Examples include (3-(4-chlorophenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone and (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperidin-1-yl)methanone .
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone: can be compared with other compounds containing pyrazole, benzimidazole, and piperazine moieties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C24H26N6O2 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N6O2/c1-28-22-9-4-3-8-19(22)25-23(28)16-29-10-12-30(13-11-29)24(31)21-15-20(26-27-21)17-6-5-7-18(14-17)32-2/h3-9,14-15H,10-13,16H2,1-2H3,(H,26,27) |
Clé InChI |
DMDIMTDRRQCFIY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC(=NN4)C5=CC(=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14101095.png)


![9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101118.png)

![6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid](/img/structure/B14101135.png)

![(2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide](/img/structure/B14101149.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14101155.png)
![2-[4-(4-Bromo-phenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methyl-allyloxy)-phenol](/img/structure/B14101161.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101162.png)

![4-Methoxy-3-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde](/img/structure/B14101168.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14101173.png)
